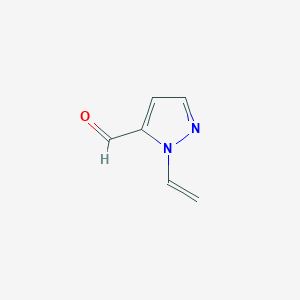
4-Amino-2-cyclopropylbenzonitrile
Übersicht
Beschreibung
“4-Amino-2-cyclopropylbenzonitrile” is a chemical compound with the molecular formula C10H10N2 and a molecular weight of 158.2 . It is a solid substance and is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for “4-Amino-2-cyclopropylbenzonitrile” is 1S/C10H10N2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-5,7H,1-2,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. For a more detailed structural analysis, techniques such as X-ray diffraction or NMR spectroscopy might be used .Physical And Chemical Properties Analysis
“4-Amino-2-cyclopropylbenzonitrile” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Cyclodextrins and Drug Delivery
Cyclodextrins, known for their ability to form inclusion complexes with various molecules, play a crucial role in enhancing the solubility, stability, and bioavailability of drugs. The research by Challa et al. (2005) underscores the significance of cyclodextrins in drug delivery systems, including their use in improving the delivery of peptide and protein drugs. Cyclodextrins' unique molecular structure allows for the modification of drug properties, potentially including compounds like 4-Amino-2-cyclopropylbenzonitrile, to optimize therapeutic applications and formulation strategies Challa et al., 2005.
Advanced Oxidation Processes
The degradation and transformation of various compounds through advanced oxidation processes (AOPs) is a critical area of environmental research. Qutob et al. (2022) provide insights into the applications of AOPs for treating acetaminophen in aqueous media, highlighting the potential for similar methodologies to be applied to compounds like 4-Amino-2-cyclopropylbenzonitrile. This research emphasizes the importance of understanding degradation pathways, by-products, and biotoxicity for environmental safety and the development of efficient waste treatment technologies Qutob et al., 2022.
Peptide-Based Drug Leads
Cyclotides, as described by Craik et al. (2012), represent a class of plant-derived peptides notable for their stability and bioactive properties, making them suitable templates for drug design. The integration of compounds like 4-Amino-2-cyclopropylbenzonitrile into cyclotide frameworks could leverage their unique stability and biological activity for the development of new therapeutic agents. This research highlights the potential for creating peptide-based drugs with enhanced efficacy and stability for various clinical applications Craik et al., 2012.
Wirkmechanismus
Mode of Action
Like many other compounds, it likely interacts with its targets to modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
It’s possible that this compound could influence a variety of pathways depending on its targets .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
Once these are known, it will be possible to describe the specific effects of this compound .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 4-Amino-2-cyclopropylbenzonitrile. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and how stable it is in the body .
Safety and Hazards
The compound is considered hazardous. It is toxic if swallowed and causes skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors . In case of contact with skin or eyes, it is advised to wash with plenty of water .
Eigenschaften
IUPAC Name |
4-amino-2-cyclopropylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-6-8-3-4-9(12)5-10(8)7-1-2-7/h3-5,7H,1-2,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEVZQHMTSQAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-cyclopropylbenzonitrile | |
CAS RN |
1006899-23-5 | |
| Record name | 4-amino-2-cyclopropylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-6-(tert-butyl)-8-((4-hydroxy-3-methoxybenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2721036.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2721037.png)
![{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol](/img/structure/B2721038.png)


![4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2721042.png)



![3-{3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0^{2,6}]decan-4-yl}propanoic acid](/img/structure/B2721050.png)
